Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Mechanism of Action
Target of Action
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is a derivative of serine . Serine is an amino acid that plays a crucial role in various biological processes, including protein synthesis and metabolic regulation .
Mode of Action
Serine can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its relation to serine, it may be involved in pathways where serine plays a key role, such as protein synthesis and metabolic regulation .
Result of Action
As a serine derivative, it may have effects similar to those of serine, which include influencing hormone secretion, providing energy during exercise, enhancing mental performance, and preventing muscle damage .
Biochemical Analysis
Cellular Effects
Given its structure, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 3-phenylpropanoate and tert-butoxycarbonyl chloride.
Protection of the Amino Group: The amino group of the starting material is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected intermediate.
Esterification: The Boc-protected intermediate is then subjected to esterification with ethyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amines.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Ethyl 2-[(tert-butoxycarbonyl)amino]acetate: Similar structure but with a shorter carbon chain.
Ethyl 2-[(tert-butoxycarbonyl)amino]butanoate: Similar structure but with a longer carbon chain.
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate: Similar structure but with a methyl group on the carbon chain.
Uniqueness: Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate is unique due to the presence of a phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)13(11-12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJPCJVGUIDED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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